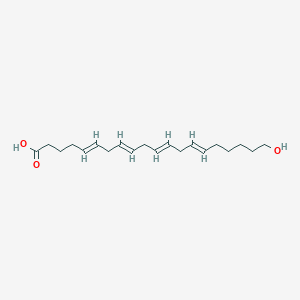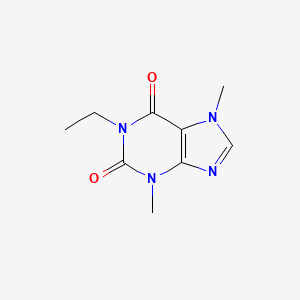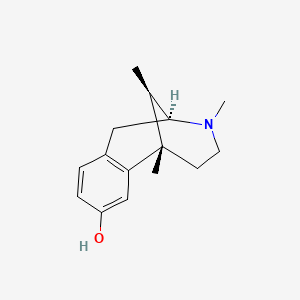
trans-(+)-Metazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-(+)-Metazocine: is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. It is known for its potent analgesic properties and has been studied for its potential use in pain management. The compound exhibits stereoisomerism, with the trans-(+)-isomer being one of the active forms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+)-Metazocine typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the synthesis of the benzomorphan core structure. This can be achieved through a series of cyclization reactions starting from appropriate precursors such as phenethylamines.
Introduction of the Trans Configuration: The trans configuration is introduced through stereoselective synthesis methods. This can involve the use of chiral catalysts or specific reaction conditions that favor the formation of the trans isomer.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups to achieve the desired pharmacological properties. This can include the addition of hydroxyl, methyl, or other substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: trans-(+)-Metazocine can undergo oxidation reactions, particularly at the nitrogen atom in the benzomorphan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on this compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, halides, or amines.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Substitution: Formation of substituted benzomorphan derivatives with different pharmacological properties.
科学的研究の応用
Chemistry: trans-(+)-Metazocine is used as a reference compound in the study of opioid receptor binding and activity. It serves as a model compound for understanding the structure-activity relationships of benzomorphan opioids.
Biology: In biological research, this compound is used to investigate the mechanisms of opioid receptor activation and signal transduction. It helps in elucidating the pathways involved in pain modulation and analgesia.
Medicine: The compound has potential applications in pain management, particularly for chronic pain conditions. It is studied for its efficacy and safety profile compared to other opioid analgesics.
Industry: In the pharmaceutical industry, this compound is used in the development of new analgesic drugs. Its unique properties make it a valuable lead compound for designing novel pain-relief medications.
作用機序
trans-(+)-Metazocine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release and the reduction of pain perception.
類似化合物との比較
Pentazocine: Another benzomorphan opioid with analgesic properties.
Cyclazocine: A benzomorphan compound with mixed agonist-antagonist activity at opioid receptors.
Phenazocine: A potent analgesic with a similar structure to trans-(+)-Metazocine.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and activity at opioid receptors. Compared to other benzomorphan opioids, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct compound in its class.
特性
CAS番号 |
64023-94-5 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
(1S,9S,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m0/s1 |
InChIキー |
YGSVZRIZCHZUHB-LKTVYLICSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
正規SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10795243.png)

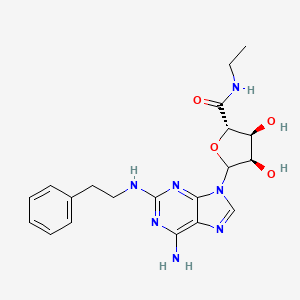
![(E)-7-[2-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795278.png)

![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)
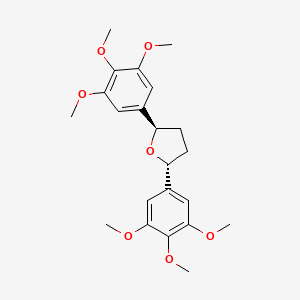
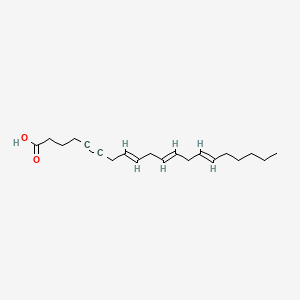
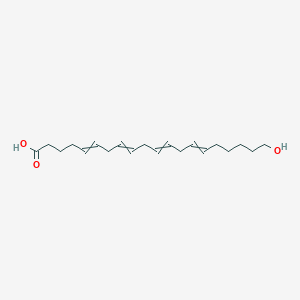
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)
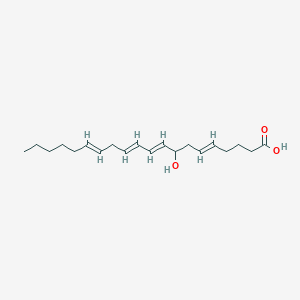
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
